tert-butylN-(1-cyclohexyl-2-oxoethyl)carbamate
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Overview
Description
tert-butylN-(1-cyclohexyl-2-oxoethyl)carbamate is an organic compound with a complex structure that includes a cyclohexyl group, an oxo-ethyl group, and a carbamic acid tert-butyl ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butylN-(1-cyclohexyl-2-oxoethyl)carbamate typically involves the reaction of cyclohexanone with ethyl chloroformate in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which is then treated with tert-butylamine to yield the final product. The reaction conditions usually involve temperatures ranging from 0°C to room temperature and may require an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as distillation or recrystallization are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
tert-butylN-(1-cyclohexyl-2-oxoethyl)carbamate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the oxo group to a hydroxyl group.
Substitution: Nucleophilic substitution reactions can occur at the carbamate group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols under mild conditions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various carbamate derivatives.
Scientific Research Applications
tert-butylN-(1-cyclohexyl-2-oxoethyl)carbamate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butylN-(1-cyclohexyl-2-oxoethyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biochemical effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.
Comparison with Similar Compounds
Similar Compounds
- Cyclohexylcarbamic acid tert-butyl ester
- Ethyl carbamate
- Cyclohexanone oxime
Uniqueness
tert-butylN-(1-cyclohexyl-2-oxoethyl)carbamate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit enhanced stability, selectivity, or potency in its applications.
Properties
Molecular Formula |
C13H23NO3 |
---|---|
Molecular Weight |
241.33 g/mol |
IUPAC Name |
tert-butyl N-(1-cyclohexyl-2-oxoethyl)carbamate |
InChI |
InChI=1S/C13H23NO3/c1-13(2,3)17-12(16)14-11(9-15)10-7-5-4-6-8-10/h9-11H,4-8H2,1-3H3,(H,14,16) |
InChI Key |
BDSGOSWEKUGHOV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC(C=O)C1CCCCC1 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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